
8-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "8-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride" is a derivative of tetrahydronaphthalene, which is a structural motif found in various bioactive molecules. The tetrahydronaphthalene core is a bicyclic structure consisting of a benzene ring fused to a cyclohexane ring. The presence of the amine group makes it a versatile intermediate for further chemical modifications.
Synthesis Analysis
The synthesis of related tetrahydronaphthalene derivatives has been reported in the literature. For instance, the synthesis of 5,6,7,8-tetrahydronaphthalen-1-amine derivatives has been achieved through a one-pot reaction involving mercaptoacetic acid and arenealdehydes, followed by catalysis with p-TsOH . Another synthesis route for a dopaminergic 5-methoxy derivative involved a multi-step process starting from 2-naphthoic acid, including bromination, esterification, and Birch reduction, among other steps, yielding the final product as a hydrochloride salt . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of "8-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride".
Molecular Structure Analysis
The molecular structure of tetrahydronaphthalene derivatives has been characterized using techniques such as GC-MS and NMR . X-ray diffraction studies have been employed to determine the crystal structure of some derivatives. The phenomenon of atropisomerism, which is the existence of stereoisomers that are stable and can be isolated due to restricted rotation around a bond, has been observed in certain thiazolidinone derivatives of tetrahydronaphthalene . This suggests that the molecular structure of "8-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride" could also exhibit such stereochemical properties.
Chemical Reactions Analysis
Tetrahydronaphthalene derivatives are known to undergo various chemical reactions. For example, they can react with aromatic aldehydes to produce cyanopyridones, which can be further transformed into thioxopyridine and pyrazolopyridine derivatives . These reactions demonstrate the reactivity of the amino group and the potential for the introduction of additional functional groups, which could be relevant for the chemical reactions of "8-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride".
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydronaphthalene derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the methyl group and the hydrochloride salt form can affect these properties. The atropisomerism observed in some derivatives can also impact the physical properties, such as the melting point, due to the different energy states of the isomers . Additionally, the antioxidant and tumor inhibitory activities of some derivatives have been evaluated, indicating potential pharmacological properties .
科学的研究の応用
Synthesis and Chemical Properties
- A stereoselective process for synthesizing (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has been developed. This process involves the synthesis of sulfinyl imine and its stereoselective reduction, scaling up to multikilogram scale with high purity and stereochemical purity (Han et al., 2007).
- Another study detailed the synthesis of derivatives of 1,2,3,4-tetrahydronaphthalen-1-amine via the condensation of 3,4-dihydronaphthalen-1(2H)-one with methylamine and formaldehyde, resulting in various compounds through a series of reactions (Malkova et al., 2014).
Applications in Medicinal Chemistry
- A study focused on the stereoselective reduction of acyl protected 4-amino-3,4-dihydro-1(2H)-naphthalenone, highlighting the importance of 1,2,3,4-tetrahydronaphthalen-1-amine and its derivatives as intermediates for bioactive compounds (Wei-dong, 2013).
- Research on (±)‐2,4‐Dichloro‐6‐{(RS)‐phenyl[(1RS)‐1,2,3,4‐tetrahydronaphthalen‐1‐ylamino]methyl}phenol involved the synthesis of 1,2,3,4-tetrahydronaphthalen-1-amine and its interaction in crystal structures, demonstrating its relevance in structural chemistry (Zhang et al., 2006).
Chemical Modifications and Derivatives
- A chemoenzymatic synthesis of (2R)-8-substituted-2-aminotetralins, including derivatives of 1,2,3,4-tetrahydronaphthalene, highlights its use in producing receptor agonists (Orsini et al., 2002).
- The synthesis of 2-(N-substituted amino)-6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-ol derivatives was part of research aiming to discover cardiovascular agents, showcasing the compound's versatility in drug development (Miyake et al., 1983).
Utilization in Asymmetric Reactions
- (1S,2S)-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene was used as a chiral auxiliary in asymmetric Reformatsky reactions, an application in stereoselective synthesis (Orsini et al., 2005).
Safety and Hazards
特性
IUPAC Name |
8-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-8-4-2-5-9-6-3-7-10(12)11(8)9;/h2,4-5,10H,3,6-7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGYMYPEIVGOCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CCCC2=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

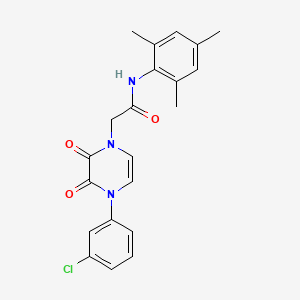
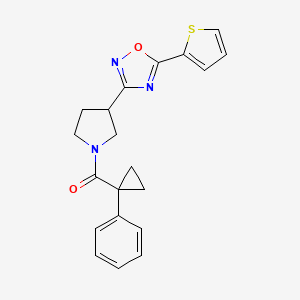

![[3-(2-Chloroquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B2500454.png)
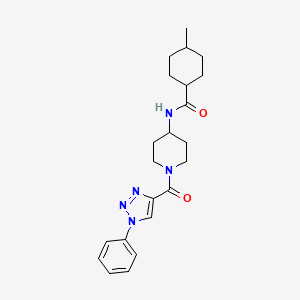
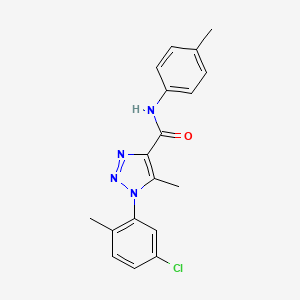



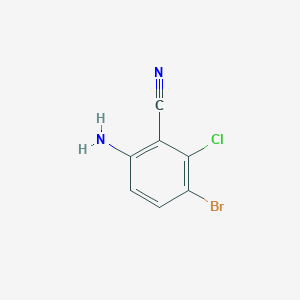


![N-(3-chlorobenzyl)-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2500470.png)
